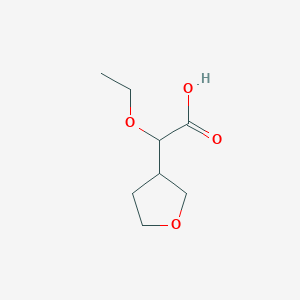

2-Ethoxy-2-(oxolan-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-(oxolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-12-7(8(9)10)6-3-4-11-5-6/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQQGBTYDZQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Synthesis of Chiral 2 Ethoxy 2 Oxolan 3 Yl Acetic Acid

Elucidation of Stereogenic Centers in 2-Ethoxy-2-(oxolan-3-yl)acetic Acid

The molecular structure of this compound, with the chemical formula C₈H₁₄O₄, contains two stereogenic centers. dokumen.pub The first is the carbon atom at position 3 of the oxolane (tetrahydrofuran) ring. The second is the α-carbon of the acetic acid moiety, which is substituted with an ethoxy group, the oxolane ring, a carboxyl group, and a hydrogen atom.

The presence of these two stereocenters means that the compound can exist as a total of four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). These stereoisomers are two pairs of enantiomers, and the relationship between non-mirror-image pairs is diastereomeric. The development of synthetic routes that can selectively produce a single, desired stereoisomer is a primary goal in the field of asymmetric synthesis.

Development of Enantioselective Synthetic Pathways

Enantioselective synthesis aims to produce a chiral product from achiral or racemic precursors, yielding an excess of one enantiomer. rsc.org For a molecule like this compound, this involves carefully designed reaction sequences that can control the absolute configuration at both stereocenters.

Chiral Auxiliary-Mediated Approaches

A well-established strategy in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching a chiral molecule to an achiral substrate to induce facial selectivity in subsequent reactions. scielo.org.mx After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a potential approach would involve the use of a chiral auxiliary-derivatized glyoxylate (B1226380) or a related two-carbon electrophile. For instance, an Evans oxazolidinone auxiliary could be acylated with an ethoxyacetyl group. researchgate.net The resulting N-acyloxazolidinone can be enolized and reacted with a suitable electrophile representing the oxolane ring precursor, or alternatively, undergo a conjugate addition to an α,β-unsaturated precursor of the oxolane moiety. The steric hindrance provided by the chiral auxiliary would direct the approach of the reactant, leading to the formation of one diastereomer in excess. Subsequent hydrolysis or alcoholysis would then cleave the auxiliary to furnish the desired α-alkoxy acid derivative. Commonly used auxiliaries in such syntheses include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides. wikipedia.orgresearchgate.net

A proposed pathway could start with an N-acyl camphorsultam, which has proven effective in controlling the stereochemistry of aldol (B89426) reactions and Michael additions. wikipedia.org The enolate of an ethoxyacetyl-camphorsultam could be reacted with a suitable oxolane-derived electrophile to set the α-carbon stereocenter.

Asymmetric Catalysis for α-Substituted Acid Derivatives

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Recent advances have focused on the transition metal-catalyzed asymmetric synthesis of α-substituted carboxylic acids. mdpi.com

One potential route for this compound involves the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor. For example, 2-ethoxy-2-(oxolan-3-ylidene)acetic acid could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). This method has been successfully applied to a wide range of α-substituted acrylic acids, often providing high enantiomeric excesses.

Another strategy is the palladium-catalyzed C-H activation/alkylation of a simpler α-alkoxy acid. Using a chiral directing group or ligand, it may be possible to directly couple a protected ethoxyacetic acid with a suitable oxolane precursor. For instance, the use of an 8-aminoquinoline (B160924) auxiliary has been shown to direct the Pd-catalyzed alkylation of lactic acid. rsc.org A similar approach could be envisioned for the target molecule.

Below is a table summarizing potential catalytic systems for the asymmetric synthesis of α-substituted acids, which could be adapted for the target compound.

| Catalytic System | Reaction Type | Potential Substrate | Key Features |

| Ru-BINAP | Asymmetric Hydrogenation | 2-ethoxy-2-(oxolan-3-ylidene)acetic acid ester | High enantioselectivity for a broad range of unsaturated esters. |

| Rh-DuPhos | Asymmetric Hydrogenation | 2-ethoxy-2-(oxolan-3-ylidene)acetic acid | Effective for the synthesis of α-amino and α-hydroxy acids. |

| Pd(II)/Chiral Ligand | C-H Activation/Alkylation | Ethoxyacetic acid with a chiral auxiliary | Direct functionalization of the α-position. |

| Copper/Chiral Phosferrox | Asymmetric Alkylation | Glycinate Schiff base derivative | Suitable for creating α-substituted amino acid precursors, which could be chemically modified. google.com |

Diastereoselective Reactions Governing Stereochemical Outcome

When synthesizing a molecule with two or more stereocenters, diastereoselective reactions are crucial for controlling their relative orientation. sci-hub.st The synthesis of this compound requires control over the stereocenter on the oxolane ring relative to the α-carbon of the acid.

A plausible strategy would involve a diastereoselective reaction on a chiral, enantiopure oxolane precursor. For example, starting with (R)- or (S)-3-hydroxy-tetrahydrofuran, one could perform a diastereoselective addition to a glyoxylate derivative. The pre-existing stereocenter in the oxolane would influence the facial selectivity of the nucleophilic attack on the glyoxylate, favoring one of the two possible diastereomeric products.

Alternatively, cycloaddition reactions can be powerful tools for setting multiple stereocenters simultaneously. A [3+2] cycloaddition between an allylsilane and a carbonyl compound is a known method for synthesizing substituted tetrahydrofurans with high diastereoselectivity. nih.gov One could envision a strategy where a chiral glyoxylate derivative reacts with a suitable three-carbon component to form the oxolane ring and concurrently set the stereochemistry. The stereochemical outcome of such reactions is often dictated by the geometry of the reactants and the nature of the catalyst used. nih.govnih.gov

Chemoenzymatic and Biocatalytic Strategies for Enantiopure Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes, operating in mild conditions, can exhibit exquisite enantio- and regioselectivity.

For the synthesis of this compound, a key strategy would be the kinetic resolution of a racemic mixture of a synthetic intermediate. Lipases are particularly effective for this purpose. nih.gov For instance, a racemic ester of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. researchgate.netcsic.es These two compounds, now being different chemical entities (acid and ester), can be easily separated.

Another approach is the enzymatic desymmetrization of a meso-compound. If a suitable meso-precursor containing a pro-chiral center could be synthesized, an enzyme could selectively modify one part of the molecule to generate a chiral product. researchgate.net

Ketoreductases (KREDs) could also be employed for the asymmetric reduction of a ketone precursor, such as ethyl 2-oxo-2-(oxolan-3-yl)acetate. By selecting an appropriate KRED, either the (R)- or (S)-hydroxy ester could be obtained with high enantiomeric purity. This hydroxy group could then be converted to the target ethoxy group.

The table below outlines potential biocatalytic approaches.

| Enzyme Class | Strategy | Substrate | Product | Advantages |

| Lipases (e.g., CALB) | Kinetic Resolution | Racemic ester of this compound | Enantiopure acid and enantiopure ester | High selectivity, mild conditions. csic.es |

| Acylases | Kinetic Resolution | Racemic N-acyl derivative of a precursor amino acid | Enantiopure amino acid and unreacted N-acyl derivative | Access to chiral amine precursors. nih.gov |

| Ketoreductases (KREDs) | Asymmetric Reduction | 2-Oxo-2-(oxolan-3-yl)acetic acid ester | Chiral α-hydroxy ester | High enantiomeric excess, control over stereochemistry (R or S). |

| Esterases (e.g., PLE) | Desymmetrization | A meso-diester precursor | Chiral mono-acid | Can achieve >50% yield of a single enantiomer. nih.gov |

Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not feasible or provides low enantiomeric excess, classical resolution of a racemic mixture is a viable option. This method relies on the separation of enantiomers by converting them into diastereomers, which have different physical properties such as solubility. rsc.org

For the resolution of racemic this compound, a chiral base can be used to form diastereomeric salts. rsc.org Naturally occurring and synthetically available chiral amines like brucine, strychnine, quinine, or (R/S)-1-phenylethylamine are commonly employed for this purpose. rsc.org The racemic acid is treated with a single enantiomer of the chiral amine, resulting in a mixture of two diastereomeric salts (e.g., (R-acid)•(R-base) and (S-acid)•(R-base)). Due to their different crystal packing and solubility, these salts can often be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to release the enantiomerically pure carboxylic acid. The success of this method depends on the ability to form crystalline salts and the difference in solubility between the diastereomers. wikipedia.org

In-depth Analysis of this compound Reveals Scant Research on Stereochemical Control and Asymmetric Synthesis

The compound, with the chemical formula C₈H₁₄O₄ and a molecular weight of 174.20 g/mol , is identified by the CAS Number 1551481-37-8. It possesses two stereocenters, one at the carbon atom bearing the ethoxy and carboxylic acid groups, and the other at the 3-position of the oxolane (tetrahydrofuran) ring. This structure implies the existence of four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R).

However, a comprehensive search of scholarly databases and chemical literature has not yielded any specific studies focused on the following critical areas outlined for investigation:

: There is no available research detailing methodologies for the stereoselective or asymmetric synthesis of the individual enantiomers or diastereomers of this compound. General principles of asymmetric synthesis exist, but their specific application to this molecule has not been documented.

Impact of Stereoisomerism on Reactivity and Molecular Interactions: Consequently, without access to the separated stereoisomers, there are no published findings on how the different spatial arrangements of the atoms in each isomer affect their chemical reactivity or interactions with other molecules, including biological targets.

While general information about the physical and chemical properties of the racemic mixture is available from commercial suppliers, the crucial data regarding its stereochemistry remains unpublished in the public domain. This lack of specific research precludes a detailed discussion on the stereochemical aspects of its synthesis and reactivity as initially intended.

Reactivity Profiles, Transformational Chemistry, and Mechanistic Insights of 2 Ethoxy 2 Oxolan 3 Yl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid functionality of 2-Ethoxy-2-(oxolan-3-yl)acetic acid can be readily converted into esters, amides, and anhydrides through standard organic synthesis methodologies. These transformations are crucial for altering the compound's physical and chemical properties, as well as for its incorporation into larger molecular frameworks.

Esterification: The formation of esters from carboxylic acids is a fundamental reaction in organic chemistry. ontosight.ai For this compound, this can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol.

Amidation: The synthesis of amides from this compound involves its reaction with an amine. thermofisher.com This transformation typically requires the activation of the carboxylic acid, as amines are generally less nucleophilic than alcohols. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitate the formation of an amide bond by creating a more reactive intermediate. thermofisher.com The reaction can also be carried out by first converting the carboxylic acid to a more reactive acyl chloride. escholarship.org

Anhydride Formation: Anhydrides of this compound can be prepared, though this is less common than ester or amide formation. One method involves the reaction of the carboxylate salt with an acyl halide. Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent.

Interactive Table of Derivatization Reactions

| Derivative | Reagent(s) | General Conditions |

| Ester | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide | Amine (e.g., Ammonia, primary/secondary amine) | Activating agent (e.g., DCC, EDAC) or conversion to acyl chloride |

| Anhydride | Acyl halide or Dehydrating agent | Anhydrous conditions |

Decarboxylative Processes

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. For simple carboxylic acids like acetic acid, thermal decarboxylation requires high temperatures. usgs.gov However, the ease of decarboxylation is highly dependent on the structure of the molecule, particularly the nature of the group at the β-position to the carboxyl group. masterorganicchemistry.com

In the case of this compound, the ethoxy group is at the α-position. Standard decarboxylation mechanisms, such as those involving a β-keto acid or a cyclic transition state, are not directly applicable. Therefore, decarboxylation of this compound would likely require harsh conditions, such as high temperatures or the use of specific reagents to facilitate the process. The reaction would proceed via a different mechanism, possibly involving radical intermediates or catalysis. researchgate.net

Reductive and Oxidative Transformations

The carboxylic acid moiety can undergo both reduction and oxidation, although the latter is less common for a carboxylic acid.

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The product of this reduction would be 2-ethoxy-2-(oxolan-3-yl)ethanol.

Oxidation: Direct oxidation of the carboxylic acid group is generally not feasible under standard conditions as it is already in a high oxidation state. However, oxidative degradation of the entire molecule can occur under harsh oxidizing conditions, leading to the cleavage of C-C bonds and the formation of smaller molecules.

Interactive Table of Redox Transformations of the Carboxylic Acid

| Transformation | Reagent(s) | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 2-Ethoxy-2-(oxolan-3-yl)ethanol |

| Oxidation | Strong oxidizing agents | Degradation products |

Chemical Behavior of the Ethoxy Group

The ethoxy group, an ether linkage, exhibits its own characteristic reactivity, particularly under acidic conditions.

Ether Cleavage and Functional Group Interconversions

Ether cleavage is a key reaction of the ethoxy group in this compound. masterorganicchemistry.com This reaction typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com The mechanism involves the protonation of the ether oxygen, making it a good leaving group (ethanol). masterorganicchemistry.com This is followed by a nucleophilic attack of the halide ion on the adjacent carbon atom.

The cleavage of the ethoxy group can lead to the formation of a hydroxyl group, thus converting the molecule into 2-hydroxy-2-(oxolan-3-yl)acetic acid. This transformation represents a functional group interconversion that can be a useful step in a multi-step synthesis.

Reactivity under Acidic and Basic Conditions

The stability of the ethoxy group is pH-dependent.

Acidic Conditions: Under strongly acidic conditions, the ether linkage is susceptible to cleavage, as described above. masterorganicchemistry.commasterorganicchemistry.com The first step is the protonation of the ether oxygen. masterorganicchemistry.com The resulting oxonium ion is then susceptible to nucleophilic attack. The presence of a good nucleophile, such as a halide ion, will facilitate the cleavage.

Basic Conditions: Ethers are generally stable under basic conditions. The ethoxy group in this compound is not expected to react under typical basic conditions. However, very strong bases at high temperatures could potentially induce elimination reactions if there are suitable protons on an adjacent carbon, but this is not a typical reaction pathway for this compound.

Interactive Table of Ethoxy Group Reactivity

| Condition | Reactivity | Product(s) of Cleavage |

| Strong Acid (e.g., HI, HBr) | Cleavage of the ether bond | 2-Hydroxy-2-(oxolan-3-yl)acetic acid and Ethyl halide |

| Basic Conditions | Generally stable | No reaction |

Reactivity of the Oxolane Heterocycle

The oxolane ring, a five-membered saturated ether, is generally more stable than its three- or four-membered counterparts (oxiranes and oxetanes) due to lower ring strain. beilstein-journals.orgwikipedia.org However, the presence of substituents, particularly at the 3-position, can significantly influence its reactivity.

The ether linkage in the oxolane ring is susceptible to cleavage under strong acidic conditions. masterorganicchemistry.com This typically proceeds via protonation of the oxygen atom, making it a better leaving group, followed by nucleophilic attack. For this compound, acid-catalyzed ring-opening would likely lead to the formation of a diol or a halo-alcohol, depending on the nucleophile present. For instance, treatment with a strong acid like HI would be expected to cleave the ether bond, potentially leading to a 4-hydroxy-2-ethoxy-2-(iodomethyl)butanoic acid derivative. The regioselectivity of the ring-opening would be influenced by the steric and electronic effects of the substituents on the oxolane ring.

Ring-opening polymerization (ROP) is another important reaction pathway for cyclic ethers, often catalyzed by acids, bases, or organometallic complexes. nih.gov While tetrahydrofuran (B95107) itself undergoes ROP, the substitution on the ring in this compound would affect the polymerization kinetics and the properties of the resulting polymer. The bulky substituent at the 3-position might sterically hinder the approach of the propagating chain end, potentially slowing down the rate of polymerization compared to unsubstituted tetrahydrofuran.

Direct functionalization of the oxolane ring without ring-opening is also a plausible reaction pathway. C-H activation strategies, often employing transition metal catalysts, could potentially introduce new substituents on the oxolane ring. For instance, palladium-catalyzed C-H arylation has been used to functionalize aliphatic acids, and similar methodologies could be envisioned for the C-H bonds of the oxolane ring in this compound. nih.gov

The carboxylic acid group can also direct functionalization to the adjacent oxolane ring. The development of methods for the γ-arylation and γ-lactonization of aliphatic acids suggests that the γ-position of the carboxylic acid within the oxolane ring could be a target for functionalization. nih.gov

The stability of the oxolane ring in this compound is a key factor in its chemical profile. Cycloalkanes and their heteroatom-containing analogues exhibit ring strain, which is a combination of angle strain, torsional strain, and steric strain. libretexts.org For a five-membered ring like oxolane, the ring strain is relatively low compared to smaller rings. beilstein-journals.org The parent tetrahydrofuran molecule adopts a non-planar "envelope" or "twist" conformation to minimize torsional strain.

Table 1: Factors Influencing the Stability of the Oxolane Ring in this compound

| Strain Type | Contributing Factors | Expected Impact on Stability |

| Angle Strain | Deviation of C-C-C and C-O-C bond angles from ideal values. | Minimal for a five-membered ring. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | Minimized by puckering of the ring. |

| Steric Strain | Repulsive interactions between the ethoxy and carboxylic acid groups and with ring hydrogens. | Increased due to bulky substituents, potentially decreasing stability. |

Detailed Mechanistic Investigations

Kinetic studies of ring-opening reactions of cyclic ethers provide valuable information about the reaction rates and the factors that influence them. For acid-catalyzed ring-opening of this compound, the rate would likely depend on the concentration of the acid and the nucleophile. The reaction would be expected to follow a mechanism where the protonation of the ether oxygen is a rapid pre-equilibrium, and the subsequent nucleophilic attack is the rate-determining step. masterorganicchemistry.com

Kinetic studies on the ring-opening polymerization of substituted cyclic ethers have shown that the nature and position of the substituent significantly affect the rate of polymerization. nih.gov For this compound, the steric hindrance from the 3-substituent would be a key parameter in kinetic models of its polymerization. Computational studies on the kinetics of reactions of radicals with tetrahydrofuran also provide a basis for understanding potential radical-initiated reactions of this compound. unizar.es

The characterization of intermediates and transition states is fundamental to elucidating reaction mechanisms. In the acid-catalyzed ring-opening of the oxolane ring, a key intermediate would be the protonated ether, an oxonium ion. The transition state for the subsequent nucleophilic attack would involve the simultaneous breaking of the C-O bond and formation of the new bond with the nucleophile in an SN2-like process, or the formation of a carbocationic intermediate in an SN1-like pathway, depending on the stability of the potential carbocation. masterorganicchemistry.com

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the structures and energies of reaction intermediates and transition states that may be difficult to observe experimentally. acs.orgnih.gov For this compound, DFT calculations could be employed to model the transition states for ring-opening under different conditions, providing insights into the preferred reaction pathways and the origins of regioselectivity. Such studies could also elucidate the transition states for functionalization reactions on the oxolane ring.

Elucidation of Catalytic Cycles (if applicable)

While specific, empirically validated catalytic cycles for this compound are not extensively documented in publicly available scientific literature, it is possible to postulate a hypothetical catalytic cycle based on the known reactivity of related furan-containing carboxylic acids and general principles of catalytic oxidation. The oxolane (tetrahydrofuran) ring, a saturated analog of furan (B31954), and the carboxylic acid functional group are the primary sites for potential catalytic transformations.

A plausible catalytic process for this molecule could involve its oxidation, potentially leading to the formation of dicarboxylic acids or other oxidized products. Drawing parallels from the catalytic oxidation of furfural (B47365) to furoic acid and 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a proposed catalytic cycle for the oxidation of this compound could involve a metal-based catalyst. acs.orgrsc.org

Hypothetical Catalytic Oxidation Cycle

A hypothetical catalytic cycle for the oxidation of this compound, utilizing a transition metal catalyst (e.g., based on gold, platinum, or palladium), can be proposed as follows:

Adsorption and Coordination: The cycle would likely commence with the adsorption of the this compound molecule onto the surface of the catalyst. The carboxylic acid group and the ether oxygen of the oxolane ring could coordinate with the active metal sites.

Activation and Oxidative Addition: The catalyst could then activate the C-H bonds of the oxolane ring. This step might involve an oxidative addition, where the metal center inserts into a C-H bond, forming a metal-hydride and a metal-alkyl intermediate.

Oxidative Transformation: In the presence of an oxidant (e.g., oxygen), the coordinated substrate would undergo oxidation. This could involve the insertion of oxygen atoms into the activated C-H bonds, leading to the formation of hydroxyl or carbonyl groups on the oxolane ring.

Reductive Elimination and Product Desorption: The final step would involve the reductive elimination of the oxidized product from the catalyst surface, regenerating the active catalytic sites. The oxidized molecule, now potentially a dicarboxylic acid or a related species, would then desorb from the surface, allowing the catalyst to participate in another cycle.

This proposed cycle is based on established mechanisms for the catalytic oxidation of other cyclic ethers and furan derivatives. acs.orgrsc.org The specific intermediates and the rate-limiting step would depend on the choice of catalyst, reaction conditions (temperature, pressure, and solvent), and the specific oxidant used.

It is important to note that this is a theoretical model. Detailed experimental studies, including kinetic analysis and in-situ spectroscopic characterization, would be necessary to elucidate the actual catalytic cycle and the precise mechanistic pathways for the transformation of this compound.

Advanced Spectroscopic and Crystallographic Characterization for Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

A complete ¹H and ¹³C NMR analysis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid would provide a full map of the proton and carbon skeletons of the molecule.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would reveal a signal for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would have the highest chemical shift (typically > 170 ppm). The carbon of the chiral center (C2) would also be significantly downfield due to the attached oxygen atoms. The carbons of the ethoxy group and the oxolane ring would appear in the aliphatic region of the spectrum.

Coupling Constant Analysis: Analysis of the coupling constants (J-values) from the ¹H NMR spectrum would be crucial for confirming the connectivity of the protons and for determining the relative stereochemistry of the substituents on the oxolane ring.

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the complete three-dimensional structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would allow for the tracing of the proton-proton connectivity within the ethoxy group and throughout the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is fundamental for assigning the chemical shift of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique would be instrumental in connecting the different fragments of the molecule, for example, showing the correlation between the protons of the ethoxy group and the chiral carbon (C2), and between the protons of the oxolane ring and the chiral center.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity. This experiment would be critical for determining the stereochemistry at the chiral center (C2) and the relative stereochemistry of the substituents on the oxolane ring by observing which protons are on the same side of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. With a molecular formula of C₈H₁₄O₄, the expected monoisotopic mass would be approximately 174.0892 g/mol . An experimental HRMS measurement would aim to confirm this exact mass to within a few parts per million (ppm), which would provide strong evidence for the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques would cause the molecular ion to break apart into smaller, charged fragments. The analysis of the mass-to-charge ratios (m/z) of these fragments provides a "fingerprint" of the molecule and allows for the confirmation of its structure. Expected fragmentation pathways for this compound could include:

Loss of the ethoxy group (-OCH₂CH₃).

Loss of the carboxylic acid group (-COOH).

Cleavage of the oxolane ring.

Loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂).

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to generate a second-generation mass spectrum. This technique provides even more detailed structural information and can be used to confirm the connectivity of different parts of the molecule. For this compound, an MS/MS experiment could isolate the molecular ion and then induce fragmentation to confirm the presence and connectivity of the ethoxy and oxolane-3-yl acetic acid moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and provide a "molecular fingerprint" of a compound by analyzing its vibrational modes.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic absorption and scattering bands corresponding to its constituent functional groups. A hypothetical analysis would anticipate the following:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C-O (Ether and Ester) | Stretching | 1300-1000 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| O-H (Carboxylic Acid) | Bending | 1440-1395 and 950-910 |

This table represents expected ranges for the functional groups present in the molecule and is not based on experimental data for this compound.

The combined data from both IR and Raman spectroscopy would provide complementary information to create a detailed vibrational profile of the molecule.

X-ray Diffraction Studies for Solid-State Structure and Conformation

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Analysis for Absolute Configuration Determination

Should a suitable single crystal of this compound be grown, single crystal X-ray diffraction analysis would be the definitive method for elucidating its absolute configuration. This technique would provide precise information on bond lengths, bond angles, and the stereochemical relationship between the chiral centers of the molecule.

The expected output from such an analysis would be a detailed crystallographic information file (CIF) containing the atomic coordinates and other structural parameters.

Other Complementary Spectroscopic Methods (e.g., UV-Vis, Optical Rotation)

Other spectroscopic techniques would provide further valuable information.

UV-Vis Spectroscopy: As this compound lacks extensive chromophores, it is not expected to show significant absorption in the visible region of the electromagnetic spectrum. However, it may exhibit absorbance in the ultraviolet region, which could be useful for quantitative analysis.

Optical Rotation: Due to the presence of chiral centers, a solution of a single enantiomer of this compound would be optically active. Measurement of the specific rotation using a polarimeter would confirm its chirality and could be used to determine its enantiomeric purity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of "2-Ethoxy-2-(oxolan-3-yl)acetic acid". These methods are employed to determine the molecule's most stable three-dimensional arrangement, its electronic structure, and to predict its spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like "this compound". By approximating the electron density of the system, DFT can efficiently calculate various molecular properties.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can predict the most stable conformation of the molecule. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For "this compound", this would involve determining the preferred orientations of the ethoxy and carboxylic acid groups relative to the oxolane ring.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. This includes calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Nuclear magnetic resonance (NMR) chemical shifts can also be predicted, providing further support for the determined structure.

Calculation of Energetic Profiles (e.g., Bond Dissociation Energies)

Quantum chemical calculations can be used to determine the energetic profiles of various chemical processes involving "this compound". A key parameter that can be calculated is the bond dissociation energy (BDE), which is the energy required to break a specific chemical bond homolytically.

For "this compound", the BDEs of various bonds, such as the C-O bonds in the ethoxy group and the oxolane ring, or the O-H bond in the carboxylic acid group, can be computed. This information is valuable for understanding the molecule's thermal stability and its potential reaction pathways. For example, a lower BDE for a particular bond would suggest that this bond is more likely to break under thermal or photochemical conditions.

Conformational Analysis and Molecular Dynamics

Exploration of Conformational Space of the Oxolane Ring and Ethoxy Group

The five-membered oxolane ring is not planar and can adopt various puckered conformations, typically described as envelope and twist forms. The energy barriers between these conformations are generally low, meaning the ring is flexible. The orientation of the ethoxy and acetic acid substituents on the oxolane ring will be influenced by the ring's pucker.

Systematic conformational searches or molecular dynamics simulations can be employed to explore the full conformational space of "this compound". These methods can identify the various low-energy conformers and determine their relative populations at a given temperature. The results of such an analysis would reveal the preferred three-dimensional structures of the molecule.

Analysis of Intramolecular Hydrogen Bonding and Steric Interactions

Intramolecular interactions play a significant role in determining the preferred conformation of "this compound". The presence of a carboxylic acid group and an ethoxy group allows for the possibility of intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the hydroxyl hydrogen of the carboxylic acid and the oxygen atom of the ethoxy group or the oxolane ring.

The formation of such an intramolecular hydrogen bond would significantly stabilize a particular conformation. Computational methods can be used to identify these hydrogen bonds and quantify their strength.

In addition to hydrogen bonding, steric interactions between the bulky ethoxy group, the carboxylic acid group, and the oxolane ring will also influence the conformational preferences. Steric hindrance can destabilize certain conformations, leading to a higher population of conformers that minimize these repulsive interactions. A detailed analysis of the balance between attractive hydrogen bonding and repulsive steric interactions is essential for a complete understanding of the molecule's conformational behavior.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful lens through which the reaction mechanisms of complex organic molecules like this compound can be elucidated at a molecular level. By employing quantum chemical methods, researchers can map out the energetic landscapes of potential reaction pathways, identify key intermediates, and characterize the fleeting transition states that govern reaction rates and outcomes. For a bifunctional molecule such as this, computational studies can unravel the intricate interplay between the ether and carboxylic acid moieties, offering insights into reactions like esterification, ether cleavage, or cyclization processes.

The heart of mechanistic computational chemistry lies in the ability to locate transition states (TS) and map the minimum energy path connecting reactants to products. For this compound, density functional theory (DFT) is a commonly employed method for this purpose. researchgate.net Functionals such as B3LYP or M06-2X, paired with appropriate basis sets like 6-31G** or def2-TZVP, have been shown to provide a good balance of accuracy and computational cost for studying reactions of organic molecules, including those containing oxygen. researchgate.netacs.org

For instance, in studying a potential esterification reaction with an alcohol, computational chemists would model the approach of the alcohol to the carboxylic acid group. Through techniques like constrained geometry scans, they can identify an approximate transition state structure, which is then fully optimized using algorithms that search for a first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. mdpi.com This traces the reaction path downhill from the transition state to the corresponding reactant and product, confirming that the located TS indeed connects the desired species. Such a mapping provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For example, in the ring-opening of the oxolane moiety, DFT calculations could distinguish between different possible cleavage sites and elucidate the role of the ethoxyacetic acid substituent in influencing the reaction barrier. researchgate.net

Table 1: Exemplary Calculated Energy Barriers for a Hypothetical Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Esterification (with Methanol) | DFT (M06-2X) | def2-TZVP | 15.8 |

| Oxolane Ring Opening (Acid-Catalyzed) | DFT (B3LYP) | 6-311+G(d,p) | 25.2 |

| Ether Cleavage (with HBr) | DFT (B3LYP) | 6-31G** | 21.7 |

| This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions found in the literature. |

The reactivity of a polar molecule like this compound is significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in several ways. The most common are implicit (continuum) and explicit solvation models. cdnsciencepub.comacs.org

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. cdnsciencepub.comacs.org These models are computationally efficient and can provide a good first approximation of the solvent's effect on the energetics of the reaction. For example, they can predict how a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy. Studies on various organic compounds, including those with ether and carboxylic acid functionalities, have tested the accuracy of different continuum models. cdnsciencepub.comacs.org

Explicit solvation models involve including a number of solvent molecules directly in the quantum mechanical calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding the reactivity of carboxylic acids and ethers. uzh.ch For this compound, explicit solvent molecules (e.g., water or an alcohol) could be placed near the carboxylic acid and ether oxygen atoms to model the first solvation shell and its impact on the reaction profile. Hybrid models, combining an explicit treatment of the first solvation shell with a continuum model for the bulk solvent, often provide a high level of accuracy. researchgate.net

The choice of solvent can dramatically alter reaction pathways. For instance, in a non-polar solvent, intramolecular hydrogen bonding between the ether oxygen and the carboxylic acid proton might be more prevalent, influencing the molecule's conformation and reactivity. In a polar, protic solvent, intermolecular hydrogen bonds with the solvent would dominate. acs.org Computational studies can quantify these effects and predict how changes in the solvent environment will modulate the chemical behavior of the compound. nih.gov

Predictive Modeling for Chemical Behavior (e.g., Reactivity Trends, Selectivity)

Beyond elucidating specific reaction mechanisms, computational chemistry can be used to build predictive models for the chemical behavior of molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) and related models are particularly useful for predicting reactivity trends and selectivity across a series of related compounds. mdpi.com

QSAR models establish a mathematical relationship between the chemical structure and a particular property, such as reaction rate or stereoselectivity. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model. arxiv.org

For this compound, which is chiral, a key application of predictive modeling would be to understand the factors governing stereoselectivity in its reactions. For example, in a reaction that creates a new stereocenter, computational models could predict which diastereomer is likely to be favored. This involves calculating the energies of the diastereomeric transition states. nih.gov By systematically varying substituents on the reactants, a QSAR model could be developed to predict the diastereomeric ratio based on descriptors that capture steric and electronic effects. mdpi.com

Predictive models can also forecast reactivity trends. For instance, a model could be built to predict the acidity (pKa) of a series of substituted 2-(oxolan-3-yl)acetic acids. Descriptors in such a model might include calculated parameters like atomic charges, electrostatic potentials, and orbital energies. These models, once validated, can be used to design molecules with desired reactivity profiles without the need to synthesize and test each compound individually.

Table 2: Illustrative Descriptors for a QSAR Model Predicting Stereoselectivity

| Descriptor Type | Specific Descriptor Example | Relevance to Selectivity |

| Steric | Sterimol Parameters (L, B1, B5) | Quantifies the size and shape of substituents near the chiral center. |

| Electronic | Mulliken or NBO Charges | Reflects the electrostatic environment and potential for polar interactions in the transition state. |

| Conformational | Dihedral Angles | Describes the preferred orientation of key functional groups. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the electronic susceptibility of the molecule to nucleophilic or electrophilic attack. |

| This table provides examples of descriptors that could be used to build a predictive model for the stereoselective reactions of this compound. |

Utility of 2 Ethoxy 2 Oxolan 3 Yl Acetic Acid As a Versatile Synthetic Building Block

Module for Combinatorial and Library Synthesis

There is no evidence in the current scientific literature of 2-ethoxy-2-(oxolan-3-yl)acetic acid being used as a module for combinatorial and library synthesis.

While the structure of this compound presents theoretical opportunities for chemical diversification at its carboxylic acid, ethoxy, and oxolane functional groups for the creation of chemical libraries, no such studies have been published. Methodologies for liquid-phase and solid-phase combinatorial synthesis are well-established, but have not been applied to this specific compound. researchgate.netuzh.ch

The development of chemical probes is a critical area of chemical biology for investigating protein function and biological pathways. researchgate.net However, there are no reports of this compound being utilized as a starting point for the design or synthesis of chemical probes or other molecular tools for biological research.

Role in Methodological Development in Organic Synthesis

While extensive, dedicated studies on the role of this compound in the development of new synthetic methodologies are not widely documented in publicly available literature, its structural features suggest significant potential as a key building block. The presence of a chiral center and multiple functional groups allows for its application in various synthetic strategies, including asymmetric synthesis and the construction of complex heterocyclic systems.

The core value of this compound in methodological development lies in its ability to introduce a stereochemically defined fragment into a target molecule. The tetrahydrofuran (B95107) moiety is a common substructure in a wide array of biologically active natural products. nih.gov Methodologies that facilitate the stereoselective synthesis of such derivatives are therefore of considerable interest. chemistryviews.orgacs.orgresearchgate.net

The carboxylic acid group provides a handle for a variety of chemical transformations. It can be readily converted into esters, amides, or other functional groups, allowing for the coupling of this chiral building block with other molecular fragments. libretexts.org Furthermore, the α-alkoxy acid structure is a key feature in certain classes of compounds and can influence the reactivity and conformational properties of the resulting molecules. Research into the enzymatic kinetic resolution of related 2-alkoxyacetates has highlighted the importance of the alkoxy group in achieving high enantioselectivity in acylation reactions. researchgate.net

Although direct examples are scarce in the current literature, the potential applications of this compound in the development of new synthetic methods can be inferred from research on analogous structures. For instance, the development of one-pot asymmetric syntheses of substituted tetrahydrofurans often relies on chiral building blocks that can undergo sequential reactions to build complexity. acs.org The structural elements of this compound make it a candidate for such transformations.

Q & A

Basic: What are the standard synthetic routes for 2-Ethoxy-2-(oxolan-3-yl)acetic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalization of the oxolane (tetrahydrofuran) ring followed by ethoxy and acetic acid group incorporation. Key steps include:

- Oxidation/Reduction : Use oxidizing agents like KMnO₄ to introduce carbonyl groups or reducing agents (e.g., NaBH₄) to stabilize intermediates .

- Substitution Reactions : Ethoxy groups can be introduced via nucleophilic substitution using ethanol under acidic/basic catalysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield.

Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C for sensitive steps). Monitor reaction progress via TLC or HPLC .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction using SHELXL ( ) is critical for:

- Conformational Analysis : Determining the spatial arrangement of the ethoxy and oxolane groups.

- Hydrogen Bonding Networks : Identifying intermolecular interactions affecting stability.

- Validation : Cross-referencing with NMR (¹H/¹³C) and IR data to confirm functional groups. For example, SHELXL refinement can resolve disorder in the oxolane ring .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phase (acetonitrile/water + 0.1% TFA).

- NMR Spectroscopy : ¹³C NMR to confirm the quaternary carbon in the oxolane ring (~70–80 ppm) and acetic acid carbonyl (~170 ppm) .

- Melting Point Analysis : Compare observed ranges with literature to detect impurities .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- QSAR Studies : Correlate substituent effects (e.g., ethoxy chain length) with bioactivity using regression models.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Basic: What are the documented biological activities of structurally related oxolane derivatives?

Answer:

- Antimicrobial Activity : 3-(Oxolan-3-yl)prop-2-enoic acid inhibits bacterial growth via membrane disruption (MIC = 8–32 µg/mL against S. aureus) .

- Anti-inflammatory Effects : Modulation of COX-2 and IL-6 pathways in murine models .

- Neuroprotection : Analogues show affinity for GABA receptors in neuronal assays .

Advanced: How to address contradictions in reported spectroscopic data for this compound?

Answer:

- Meta-Analysis : Compare datasets across multiple sources (e.g., PubChem, CAS) to identify outliers.

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve signal overlap in crowded regions (e.g., oxolane protons at δ 1.6–2.2 ppm) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data pending; assume toxicity similar to acetic acid derivatives).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.